4-isopropyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide
Overview
Description
4-isopropyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a critical role in regulating cell division and is frequently overexpressed in cancer cells. MLN8054 has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Mechanism of Action
4-isopropyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide inhibits the activity of Aurora A kinase by binding to the kinase's active site. Aurora A kinase plays a critical role in regulating cell division, and inhibition of its activity can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the formation of microtubules, which are critical for cell division. This compound has also been shown to inhibit the phosphorylation of histone H3, which is a marker of Aurora A kinase activity.
Advantages and Limitations for Lab Experiments
One advantage of 4-isopropyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is its specificity for Aurora A kinase. This compound does not inhibit the activity of other kinases, which reduces the risk of off-target effects. However, this compound has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several potential future directions for research on 4-isopropyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide. One area of interest is the development of more potent and selective inhibitors of Aurora A kinase. Another area of interest is the combination of this compound with other cancer therapies, such as chemotherapy or radiation therapy. Finally, there is a need for further studies to determine the optimal dosing and administration of this compound in humans.
Scientific Research Applications
4-isopropyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential use as a cancer therapy. In vitro studies have shown that this compound inhibits the proliferation of a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer cells. In vivo studies have also shown that this compound can inhibit the growth of tumors in mouse models of cancer.
properties
IUPAC Name |
N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-4-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O2/c1-20(2)22-8-10-23(11-9-22)27(32)29-24-12-14-25(15-13-24)30-16-18-31(19-17-30)28(33)26-7-5-4-6-21(26)3/h4-15,20H,16-19H2,1-3H3,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQHBWNJIKNJCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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